2-{[(2-Fluorophenyl)methyl]amino}propan-1-ol
Description
2-{[(2-Fluorophenyl)methyl]amino}propan-1-ol is a secondary amine-alcohol derivative characterized by a propan-1-ol backbone substituted with a 2-fluorobenzylamino group. For example, the reduction of aziridines using LiAlH₄ under nitrogen atmosphere (as seen in and ) or microwave-assisted ring-opening reactions () are plausible methods for its preparation.
The compound’s fluorinated aromatic group may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, making it relevant in medicinal chemistry for targeting central nervous system receptors or as a precursor for bioactive molecules .
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C10H14FNO/c1-8(7-13)12-6-9-4-2-3-5-10(9)11/h2-5,8,12-13H,6-7H2,1H3 |
InChI Key |
PNORSBLNQXECTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NCC1=CC=CC=C1F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Fluorophenyl)methyl]amino}propan-1-ol typically involves the reaction of 2-fluorobenzylamine with an appropriate epoxide or halohydrin. One common method includes the reaction of 2-fluorobenzylamine with epichlorohydrin under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 2-{[(2-Fluorophenyl)methyl]amino}propan-1-ol.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Fluorophenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-{[(2-Fluorophenyl)methyl]amino}propanone, while reduction can produce 2-{[(2-Fluorophenyl)methyl]amino}propan-1-amine.
Scientific Research Applications
2-{[(2-Fluorophenyl)methyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-{[(2-Fluorophenyl)methyl]amino}propan-1-ol exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-{[(2-Fluorophenyl)methyl]amino}propan-1-ol with structurally and functionally related compounds, emphasizing substituent effects, synthetic yields, and applications.
Structural and Electronic Differences
- Fluorine vs. Chlorine/Methoxy Substituents : The 2-fluorophenyl group introduces moderate electron-withdrawing effects and steric hindrance compared to 4-chlorophenyl (stronger electron-withdrawing) or 3-methoxyphenyl (electron-donating). This alters dipole moments and receptor-binding affinities .
Pharmacological Relevance
- The 3-methoxy analog () highlights the role of stereochemistry in melatonin receptor binding, suggesting that the fluorinated derivative’s enantiomers may exhibit distinct bioactivity .
Biological Activity
Introduction
2-{[(2-Fluorophenyl)methyl]amino}propan-1-ol is a fluorinated amino alcohol that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The compound features a propanol backbone with an amino group and a fluorinated phenyl moiety, which may influence its interactions with biological targets.
Chemical Structure and Properties
The structure of 2-{[(2-Fluorophenyl)methyl]amino}propan-1-ol can be represented as follows:
This compound exhibits properties typical of amino alcohols, including the ability to form hydrogen bonds and engage in hydrophobic interactions due to the presence of the fluorine atom on the phenyl ring, which enhances its lipophilicity and stability in biological systems.
Biological Activity Overview
Research indicates that 2-{[(2-Fluorophenyl)methyl]amino}propan-1-ol interacts with various biological targets, influencing enzymatic activity and receptor binding. Its biological activity can be categorized into several key areas:
- Enzyme Modulation
- Receptor Interaction
- Antimicrobial Activity
- Anticancer Potential
Enzyme Modulation
The amino group of 2-{[(2-Fluorophenyl)methyl]amino}propan-1-ol is capable of forming hydrogen bonds with enzyme active sites, potentially acting as a competitive inhibitor. Studies have shown that this compound can modulate the activity of specific enzymes involved in metabolic pathways, although further research is required to elucidate the precise mechanisms.
Receptor Interaction
The fluorophenyl moiety may facilitate hydrophobic interactions with receptors, enhancing binding affinity. This characteristic suggests potential applications in drug development targeting various receptor-mediated pathways. The compound's ability to interact with G-protein coupled receptors (GPCRs) is particularly noteworthy, as these receptors play critical roles in numerous physiological processes.
Antimicrobial Activity
Preliminary studies indicate that 2-{[(2-Fluorophenyl)methyl]amino}propan-1-ol possesses antimicrobial properties. In vitro tests have demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that this compound can inhibit bacterial growth at relatively low concentrations .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 - 16 |
| Escherichia coli | 16 - 32 |
| Pseudomonas aeruginosa | 32 - 64 |
Anticancer Potential
In addition to its antimicrobial properties, 2-{[(2-Fluorophenyl)methyl]amino}propan-1-ol has shown promise in cancer research. Various studies have evaluated its cytotoxic effects on cancer cell lines, revealing IC50 values that indicate significant anticancer activity.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | <10 |
| MCF-7 | 11.20 - 93.46 |
| SKOV-3 | 7.87 - 70.53 |
These findings suggest that the compound may induce apoptosis or inhibit proliferation in cancer cells, warranting further investigation into its potential as an anticancer agent .
Case Studies and Research Findings
Several case studies have explored the biological activity of similar compounds within the same class as 2-{[(2-Fluorophenyl)methyl]amino}propan-1-ol. For instance:
- Study on Fluorinated Amino Alcohols : Researchers found that modifications in the position of fluorine on phenyl rings significantly altered the biological activity of related compounds, highlighting the importance of structural nuances in pharmacological effects.
- Antimicrobial Efficacy Against MRSA : A series of derivatives based on amino alcohol structures demonstrated high efficacy against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that similar modifications could enhance the antimicrobial profile of 2-{[(2-Fluorophenyl)methyl]amino}propan-1-ol .
- Cytotoxicity Studies : Comparative analyses indicated that compounds with similar structural features exhibited varied levels of cytotoxicity against different cancer cell lines, underscoring the need for extensive structure-activity relationship (SAR) studies to optimize therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
